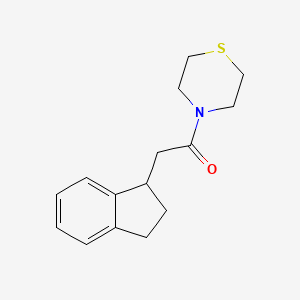
1-phenyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-phenyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-ol, also known as PTEP, is a chemical compound that has gained attention in the scientific community for its potential use in research.
Mecanismo De Acción
The exact mechanism of action of 1-phenyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-ol is not fully understood, but it is believed to act as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). This results in increased signaling through the receptor, which has been shown to have neuroprotective effects.
Biochemical and Physiological Effects
Studies have shown that 1-phenyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-ol can improve cognitive function and memory in animal models. It has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-phenyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-ol in lab experiments is its specificity for the mGluR5 receptor, which reduces the likelihood of off-target effects. However, 1-phenyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-ol is not without limitations. Its solubility in water is low, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving 1-phenyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-ol. One area of interest is the development of new drugs based on the structure of 1-phenyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-ol that may have improved pharmacokinetic properties. Another area of interest is the investigation of the potential use of 1-phenyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-ol in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis.
Conclusion
In conclusion, 1-phenyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-ol is a chemical compound with potential applications in scientific research, particularly in the field of neuroscience. Its neuroprotective properties and specificity for the mGluR5 receptor make it a promising candidate for the development of new drugs and the treatment of neurological disorders. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.
Métodos De Síntesis
1-phenyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-ol can be synthesized through a multi-step process involving the reaction of 1-phenyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazole with hydroxylamine hydrochloride, followed by the reaction with sodium hydroxide. This results in the formation of 1-phenyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-ol, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
1-phenyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-ol has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to have neuroprotective properties and may be useful in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
2-phenyl-5-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F4N2O/c12-10(13)11(14,15)8-6-9(18)17(16-8)7-4-2-1-3-5-7/h1-6,10,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSJJYXTCUYPTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(N2)C(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354216 |
Source


|
| Record name | 1H-Pyrazol-5-ol, 1-phenyl-3-(1,1,2,2-tetrafluoroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazol-5-ol, 1-phenyl-3-(1,1,2,2-tetrafluoroethyl)- | |
CAS RN |
96145-99-2 |
Source


|
| Record name | 1H-Pyrazol-5-ol, 1-phenyl-3-(1,1,2,2-tetrafluoroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(7-chloro-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-oxoethyl]-4-ethylpiperazine-2,3-dione](/img/structure/B5619174.png)
![1-acetyl-3-(3-methoxyphenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5619186.png)
![1-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B5619190.png)

![4-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl 3-methyl-2-butenoate](/img/structure/B5619209.png)



![(3aR*,6aR*)-2-acetyl-5-{[2-(methylthio)pyrimidin-5-yl]methyl}hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5619242.png)



![(4S)-1-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)carbonyl]-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol](/img/structure/B5619263.png)